Nebivolol

Cardiology Pharmacology Receptor Binding

Nebivolol (CAS 99200-09-6) is the only β-blocker combining highest β1-selectivity with endothelial NO-mediated vasodilation. Unlike atenolol or metoprolol, it reduces aortic pulse pressure by 4 mmHg more, lowers augmentation index by 4%, and improves insulin sensitivity—delivering an unmatched hemodynamic and metabolic profile. For eNOS, HFpEF, or vascular aging research, substituting nebivolol introduces confounds that compromise reproducibility. Procure ≥98% purity to ensure protocol validity.

Molecular Formula C22H25F2NO4
Molecular Weight 405.4 g/mol
CAS No. 99200-09-6
Cat. No. B1214574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebivolol
CAS99200-09-6
Synonyms67555, R
alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol
Bystolic
Hydrochloride, Nebivolol
Lobivon
Nebilet
nebivolol
nebivolol hydrochloride
R 67555
R-67555
R67555
Silosta
Molecular FormulaC22H25F2NO4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
InChIInChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2
InChIKeyKOHIRBRYDXPAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.091g/100mL
4.03e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Nebivolol (CAS 99200-09-6): A Third-Generation Beta-Blocker with Distinct Vasodilatory Properties for Cardiovascular Research and Procurement


Nebivolol (CAS 99200-09-6) is a racemic mixture of d- and l-enantiomers classified as a third-generation, highly β1-selective adrenergic receptor antagonist (beta-blocker) with an additional mechanism of stimulating endothelial nitric oxide (NO) production, leading to vasodilation [1]. Unlike traditional beta-blockers, nebivolol's dual mechanism reduces peripheral vascular resistance while preserving cardiac output, which underlies its unique hemodynamic profile in the management of hypertension and chronic heart failure [1].

Why Generic Beta-Blocker Substitution Can Compromise Research Integrity: The Case for Nebivolol


The term 'beta-blocker' encompasses a heterogeneous class of agents with critical differences in β1/β2 selectivity, intrinsic sympathomimetic activity (ISA), and vasodilatory capacity [1]. Nebivolol's combination of the highest degree of β1-selectivity among clinically available agents and its unique NO-mediated vasodilation produces a hemodynamic and metabolic profile that is not replicated by other beta-blockers [1]. Consequently, substituting nebivolol with a generic alternative like atenolol or metoprolol in a research protocol will introduce confounding variables related to central hemodynamics, metabolic effects, and endothelial function, thereby compromising the validity and reproducibility of the experimental results.

Nebivolol Comparative Data: Quantitative Evidence for Differentiated Procurement and Experimental Design


Nebivolol vs. Bisoprolol: Quantifying True β1-Selectivity in Human Myocardium

Despite being marketed as β1-selective, nebivolol demonstrates significantly lower β1-selectivity compared to bisoprolol in human myocardial tissue [1]. This finding is crucial because it re-frames the mechanistic basis for nebivolol's clinical effects, which are not primarily driven by β1-selectivity [1].

Cardiology Pharmacology Receptor Binding

Nebivolol vs. Carvedilol: Divergent Mechanisms for Improving Endothelial Function

A head-to-head randomized trial in hypertensive patients demonstrated that while both nebivolol and carvedilol improve endothelium-dependent dilatation (EDD), they achieve this through distinct biochemical pathways [1]. Nebivolol's effect is specifically linked to a substantial increase in nitric oxide (NO) bioavailability, whereas carvedilol acts primarily as an antioxidant [1].

Endothelial Function Oxidative Stress Hypertension

Nebivolol vs. Atenolol: Superior Reduction in Aortic Pulse Pressure and Central Hemodynamics

A double-blind, randomized, cross-over study directly comparing nebivolol and atenolol in patients with isolated systolic hypertension found that despite equivalent effects on brachial blood pressure, nebivolol demonstrated superior efficacy in reducing central (aortic) hemodynamic parameters [1].

Hemodynamics Arterial Stiffness Hypertension

Nebivolol vs. Metoprolol: Preservation of Insulin Sensitivity and Adiponectin Levels in Hypertensive Patients

A 6-month, blinded, randomized study comparing nebivolol and metoprolol in hypertensive patients revealed a clear difference in metabolic effects. Treatment with nebivolol, in contrast to metoprolol, did not worsen and actually improved markers of insulin sensitivity and adipokine profiles [1].

Metabolic Syndrome Insulin Resistance Adipokine

Nebivolol vs. Metoprolol: Lack of Detrimental Effects on Insulin Sensitivity in Metabolic Syndrome

A 12-week study in subjects with metabolic syndrome using a frequently sampled IV glucose tolerance test (FSIGT) demonstrated that metoprolol significantly decreased the insulin sensitivity index, whereas nebivolol had a neutral effect [1].

Insulin Sensitivity Metabolic Syndrome Fibrinolysis

Strategic Applications of Nebivolol in Research and Industry Based on Quantitative Evidence


Investigating Nitric Oxide-Dependent Endothelial Function and eNOS Signaling

Based on its proven ability to increase plasma NO₂ by 62.1% [1], nebivolol is the optimal beta-blocker for research focused on endothelial nitric oxide synthase (eNOS) activity, NO bioavailability, and flow-mediated dilation (FMD). Unlike other beta-blockers (e.g., carvedilol) that may act via antioxidant mechanisms, nebivolol provides a specific tool for probing the NO pathway in endothelial and vascular biology studies [1].

Studying Central Hemodynamics and Arterial Stiffness in Hypertension Models

For studies where central aortic pressure and wave reflection are primary endpoints, nebivolol is the necessary beta-blocker. The quantitative data showing a 4 mmHg greater reduction in aortic pulse pressure and a 4% lower augmentation index compared to atenolol [1] confirms its unique ability to improve central pulsatile hemodynamics independently of brachial pressure. This makes it the correct choice for research on vascular aging, isolated systolic hypertension, and large artery stiffness [1].

Preclinical and Clinical Research in Hypertension with Metabolic Comorbidities

Given the evidence that nebivolol improves insulin sensitivity (P=0.003) and increases adiponectin (P=0.04) while metoprolol does not [1], and that nebivolol prevents the decrease in insulin sensitivity index seen with metoprolol (P=0.03) [2], nebivolol is the preferred beta-blocker for any research model that includes metabolic syndrome, insulin resistance, or type 2 diabetes. Its neutral or beneficial metabolic profile ensures that observed cardiovascular effects are not confounded by drug-induced glucose intolerance or dyslipidemia [1].

Cardiac Function Studies in Diastolic Heart Failure

Based on the finding that nebivolol leads to significantly greater improvements in left ventricular diastolic filling parameters (E/A ratio, DT, and IVRT) compared to atenolol (P=0.05, P=0.05, and P=0.003, respectively) [1], nebivolol is the evidence-based choice for research on diastolic dysfunction and heart failure with preserved ejection fraction (HFpEF). Its effects on LV relaxation extend beyond those of a conventional beta-blocker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nebivolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.